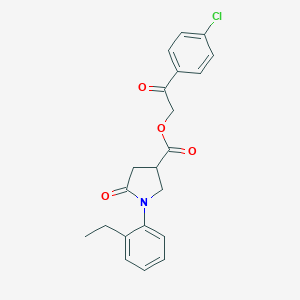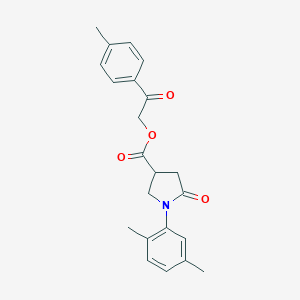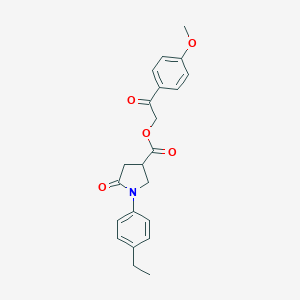![molecular formula C12H10N4 B271292 3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)
3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has gained significant interest in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Scientific Research Applications
3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine has shown promising results in various scientific research applications. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has also been studied as an antimicrobial agent, where it has shown activity against various bacterial and fungal strains. Furthermore, it has also been studied as an anti-inflammatory agent, where it has shown potential in reducing inflammation.
Mechanism of Action
The mechanism of action of 3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine is not fully understood. However, studies suggest that it may act by inhibiting the activity of certain enzymes or proteins in the body. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication. This inhibition leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has also been shown to reduce the production of certain inflammatory cytokines, which are involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potential candidate for the development of new anticancer drugs. Additionally, it has also shown activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to dissolve and administer in certain experiments.
Future Directions
There are several future directions for the study of 3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine. One potential direction is the development of new anticancer drugs based on this compound. Additionally, further studies can be conducted to understand the mechanism of action of this compound and how it interacts with various enzymes and proteins in the body. Furthermore, studies can also be conducted to explore the potential use of this compound as an anti-inflammatory agent.
Conclusion
In conclusion, this compound is a heterocyclic compound that has shown promising results in various scientific research applications. Its ability to inhibit the growth of cancer cells and its activity against various bacterial and fungal strains make it a potential candidate for the development of new anticancer and antimicrobial agents. Further studies are needed to fully understand the mechanism of action of this compound and to explore its potential use as an anti-inflammatory agent.
Synthesis Methods
The synthesis of 3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine has been reported using various methods. One of the widely used methods involves the reaction of 3-amino-6-methylpyridazine-2-carbonitrile with phenyl isocyanate in the presence of a base. The reaction yields this compound as the final product.
properties
Molecular Formula |
C12H10N4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-methyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C12H10N4/c1-9-13-14-12-8-7-11(15-16(9)12)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
OAVPGZZEIGFNCJ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



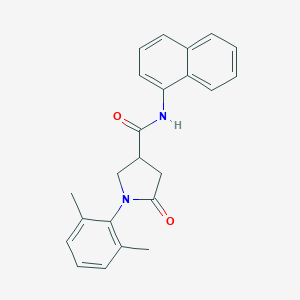
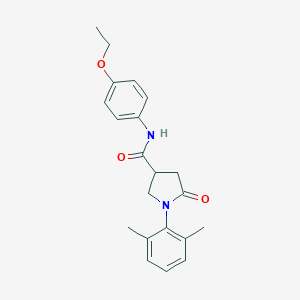
![1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B271211.png)






